7-Methyl-3,4-dihydroquinolin-2(1H)-one 7-Methyl-3,4-dihydroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 19352-59-1
VCID: VC7365619
InChI: InChI=1S/C10H11NO/c1-7-2-3-8-4-5-10(12)11-9(8)6-7/h2-3,6H,4-5H2,1H3,(H,11,12)
SMILES: CC1=CC2=C(CCC(=O)N2)C=C1
Molecular Formula: C10H11NO
Molecular Weight: 161.204

7-Methyl-3,4-dihydroquinolin-2(1H)-one

CAS No.: 19352-59-1

Cat. No.: VC7365619

Molecular Formula: C10H11NO

Molecular Weight: 161.204

* For research use only. Not for human or veterinary use.

7-Methyl-3,4-dihydroquinolin-2(1H)-one - 19352-59-1

Specification

CAS No. 19352-59-1
Molecular Formula C10H11NO
Molecular Weight 161.204
IUPAC Name 7-methyl-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C10H11NO/c1-7-2-3-8-4-5-10(12)11-9(8)6-7/h2-3,6H,4-5H2,1H3,(H,11,12)
Standard InChI Key IHVQLIWZGXUWFD-UHFFFAOYSA-N
SMILES CC1=CC2=C(CCC(=O)N2)C=C1

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 7-methyl-3,4-dihydroquinolin-2(1H)-one consists of a bicyclic system with a partially hydrogenated quinoline scaffold. Key features include:

  • Molecular formula: C10H11NOC_{10}H_{11}NO

  • Molecular weight: 161.20 g/mol

  • IUPAC name: 7-methyl-3,4-dihydro-1H-quinolin-2-one

Structural Characteristics

The compound’s saturation at positions 3 and 4 distinguishes it from fully aromatic quinolines, reducing planarity and altering electronic properties. The methyl group at position 7 introduces steric and electronic effects that influence reactivity and biological interactions .

Physicochemical Data

While experimental data for the 7-methyl derivative are scarce, analogs such as 1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 826-72-2) provide a basis for extrapolation:

PropertyValue (Analog)Expected Range (7-Methyl)
Density1.1–1.2 g/cm³ 1.1–1.3 g/cm³
Boiling Point328°C 320–335°C
Melting Point165–167°C 160–170°C
LogP (Partition Coeff.)1.2–1.8 1.5–2.0
Water SolubilityLowLow to moderate

The methyl group at position 7 likely enhances lipophilicity compared to unsubstituted or hydroxymethyl variants (e.g., 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, LogP 1.2) , impacting bioavailability and membrane permeability.

Synthesis and Derivatives

Synthetic Pathways

The synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives typically involves cyclization reactions. For 7-methyl substitution, Friedländer condensation or palladium-catalyzed coupling may be employed:

  • Friedländer Synthesis:
    Reaction of 2-aminobenzaldehyde derivatives with methyl-substituted cyclic ketones under acidic conditions .

    2-Amino-5-methylbenzaldehyde+CyclohexanoneH+7-Methyl-3,4-dihydroquinolin-2(1H)-one\text{2-Amino-5-methylbenzaldehyde} + \text{Cyclohexanone} \xrightarrow{H^+} \text{7-Methyl-3,4-dihydroquinolin-2(1H)-one}
  • Palladium-Catalyzed Coupling:
    Introduces methyl groups via Suzuki-Miyaura cross-coupling using methylboronic acids .

Key Derivatives

  • 7-(Hydroxymethyl) Derivative (CAS 857272-53-8): Synthesized via hydroxymethylation, showing enhanced polarity .

  • 1-Methyl Derivative (CAS 826-72-2): Exhibits antioxidant activity, suggesting potential for 7-methyl analogs.

Industrial and Research Applications

Drug Development

The scaffold’s versatility supports diverse therapeutic targets:

  • Anticoagulants: Analogous to cilostazol’s antiplatelet effects .

  • Antipsychotics: Leveraging dopamine receptor modulation .

Material Science

Quinolinone derivatives are explored as organic semiconductors. Methyl substitutions alter charge transport properties, relevant for OLEDs and sensors.

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